Senkyunolide R

Description

Contextualization within Natural Phthalide (B148349) Chemistry

Senkyunolide R belongs to the phthalide class of organic compounds. Phthalides are characterized by a bicyclic structure containing a lactone, which is a cyclic ester, fused to a benzene (B151609) ring. These compounds are widely distributed in the plant kingdom, particularly within the Apiaceae (Umbelliferae) family. nih.govdntb.gov.ua Natural phthalides exhibit significant structural diversity, which contributes to their varied biological activities. dntb.gov.uaresearchgate.net The core structure of phthalides can be modified with various functional groups and side chains, leading to a wide array of derivatives, including the senkyunolides.

Historical Perspectives on the Discovery and Initial Characterization of Senkyunolides

The senkyunolides are a group of phthalides primarily isolated from plants of the Ligusticum and Angelica genera. researchgate.netresearchgate.net Research into the chemical constituents of these plants, which have a long history of use in traditional medicine, led to the discovery of numerous phthalide compounds. Senkyunolide I, for instance, was first identified in 1983 from Ligusticum wallichii and later from the rhizome of Cnidium officinale in 1984. nih.gov The isolation and characterization of these compounds have been facilitated by advancements in chromatographic and spectroscopic techniques, such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov this compound, specifically, was isolated from the roots of Ligusticum chuanxiong Hort. nih.gov

Overview of Key Research Trajectories and Academic Significance of this compound

Current research on senkyunolides is multifaceted, exploring their chemical diversity, biosynthesis, and pharmacological potential. researchgate.net Studies have investigated the chemical transformations of major phthalides, such as the conversion of ligustilide (B1675387) to senkyunolide I during processing and storage. mdpi.com The academic significance of this compound lies in its contribution to the understanding of the phytochemistry of medicinal plants. Its unique structure adds to the growing library of natural phthalides, providing a basis for further investigation into the structure-activity relationships within this class of compounds. While specific research on this compound is less extensive compared to other senkyunolides, its identification is a crucial piece of the puzzle in fully characterizing the chemical makeup of important medicinal botanicals.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 172549-37-0 | chemblink.com |

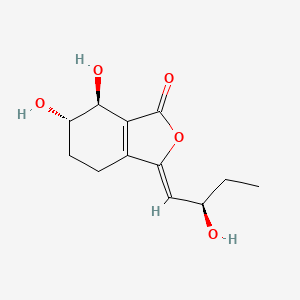

| Molecular Formula | C12H16O5 | nih.govchemblink.com |

| Molecular Weight | 240.25 g/mol | chemblink.com |

Structure

3D Structure

Properties

IUPAC Name |

(3Z,6S,7S)-6,7-dihydroxy-3-[(2R)-2-hydroxybutylidene]-4,5,6,7-tetrahydro-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-2-6(13)5-9-7-3-4-8(14)11(15)10(7)12(16)17-9/h5-6,8,11,13-15H,2-4H2,1H3/b9-5-/t6-,8+,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGANEFDEDYAJS-QPICXUTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=C1C2=C(C(C(CC2)O)O)C(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C\1/C2=C([C@@H]([C@H](CC2)O)O)C(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Spectroscopic Characterization, and Advanced Analytical Methodologies for Senkyunolide R

Optimized Isolation Techniques for Senkyunolide R from Biological Matrices

The isolation of this compound from its natural plant matrix is a critical first step for detailed study. This process typically involves multi-step chromatographic separations to isolate the compound from a host of other related phthalides and phytochemicals.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of phthalides. In broader studies of plant extracts containing this compound, Ultra-High Performance Liquid Chromatography (UPLC), an advanced form of HPLC, has been utilized. nih.govsemanticscholar.org These methods separate compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. dovepress.com While specific, optimized HPLC or CCC protocols dedicated solely to the isolation of this compound are not extensively detailed in current literature, the general principles of these techniques are routinely applied to the separation of the phthalide (B148349) class of compounds.

Following initial chromatographic separation, further purification is often necessary to achieve the high degree of purity required for definitive structural analysis and bioactivity screening. This can involve preparative HPLC, which uses larger columns to isolate milligram quantities of the target compound. Sample preparation for such analyses typically involves extraction with solvents like methanol, followed by centrifugation and filtration to remove particulate matter before injection into the chromatographic system. nih.govdovepress.com

Methodologies for Structural Elucidation of this compound and its Derivatives

Once purified, the precise molecular structure of this compound is determined using a combination of spectroscopic techniques. These methods provide detailed information about the compound's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of natural products. Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (like HSQC and HMBC) are used to determine the carbon-hydrogen framework of a molecule. Although specific NMR spectral data for this compound is not widely published, its putative chemical name, (3Z-Butylidene-4,5,6,7-tetrahydro-2β,6β,7β-trihydroxyphthalide), suggests a complex structure whose stereochemistry would be confirmed by advanced NMR experiments. vdoc.pub

Mass spectrometry provides information about a molecule's mass and elemental composition, as well as its fragmentation pattern, which aids in structural identification. This compound has been identified in complex mixtures using UPLC coupled with Quadrupole-Time of Flight Mass Spectrometry (Q-TOF-MS). nih.govsemanticscholar.org This high-resolution technique allows for the determination of an accurate mass and molecular formula. In studies, this compound, with a molecular formula of C₁₂H₁₆O₃, has been characterized in positive ion mode, providing key data for its identification. nih.govsemanticscholar.org

The table below summarizes the mass spectrometry data reported for the tentative identification of this compound. nih.govsemanticscholar.org

| Property | Value |

| Retention Time (min) | 13.27 |

| Molecular Formula | C₁₂H₁₆O₃ |

| Observed m/z [M+H]⁺ | 209.1172 |

| Key MS/MS Fragments (m/z) | 153.0544, 149.0593, 135.0473, 121.1006, 117.0709 |

Advanced X-ray Crystallography for Absolute Configuration Determination (if applicable)

While specific X-ray crystallography data for this compound is not extensively available in the provided search results, the principles of this technique are crucial for determining the absolute configuration of complex molecules like phthalide dimers. acs.org X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms within a crystal. illinois.edu For a molecule to be analyzed by this method, it must first be isolated and grown into a suitable single crystal. illinois.edu The crystal is then exposed to X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, which in turn reveals the atomic positions. illinois.edu

In the context of related compounds, such as other phthalide dimers from natural sources, X-ray diffraction has been successfully used to establish their structures and absolute configurations. acs.org For instance, the crystal structure of a related phthalide dimer was found to have a centrosymmetric space group, indicating it crystallized as a racemate. acs.org This highlights the power of X-ray crystallography in providing unambiguous stereochemical information, which is often challenging to obtain solely through spectroscopic methods. acs.orgnih.gov The technique is not without limitations; it requires a crystalline solid and the crystal must be of sufficient quality, avoiding issues like twinning and disorder. illinois.edu

Quantitative and Qualitative Analytical Methods for this compound in Complex Samples

The analysis of this compound and its related compounds in complex matrices, such as plant extracts and biological fluids, necessitates the use of highly sensitive and selective analytical techniques.

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) stands out as a powerful tool for the quantitative analysis of senkyunolides. frontiersin.orgnih.govnih.gov This method offers high sensitivity, selectivity, and speed, making it ideal for pharmacokinetic studies and the determination of trace amounts of compounds in complex samples. frontiersin.orgmdpi.com

In a typical UPLC-MS/MS method for senkyunolides, separation is achieved on a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous solution containing a modifier like formic acid. nih.govnih.gov The detection is performed using a tandem mass spectrometer, often in the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. frontiersin.org For example, a precursor-to-product ion transition of m/z 225.1 → 161.1 has been used for the quantification of Senkyunolide I. nih.gov

The method is validated to ensure its reliability, with parameters such as linearity, precision, accuracy, recovery, and matrix effect being thoroughly evaluated. frontiersin.orgnih.gov Linearity is typically demonstrated by a high correlation coefficient (r² > 0.99) over a defined concentration range. nih.govnih.gov

Table 1: UPLC-MS/MS Method Parameters for Senkyunolide Analysis

| Parameter | Details |

| Chromatographic Column | ACQUITY UPLC BEH C18 (e.g., 50 × 2.1 mm, 1.7 μm) nih.govnih.gov |

| Mobile Phase | Acetonitrile and 0.1% formic acid in water nih.govnih.gov |

| Flow Rate | 0.3 mL/min nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) in positive or negative ion mode frontiersin.orgnih.gov |

| Ionization Source | Electrospray Ionization (ESI) frontiersin.org |

For the analysis of volatile senkyunolides and other volatile constituents in plant materials, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. frontiersin.orgresearchgate.netnih.gov This technique is often combined with a sample preparation method like headspace solid-phase microextraction (HS-SPME) to enrich the volatile compounds before analysis. researchgate.netnih.gov

In a typical HS-SPME-GC-MS analysis, a specific fiber is used to extract the volatile compounds from the headspace of the sample. researchgate.net These compounds are then thermally desorbed into the GC system, where they are separated based on their boiling points and polarity on a capillary column (e.g., HP-5 MS). frontiersin.org The separated compounds are then introduced into the mass spectrometer for identification based on their mass spectra. frontiersin.org GC-MS has been instrumental in identifying numerous volatile compounds, including senkyunolides, in various plant species. frontiersin.orgnih.govfrontiersin.org

Table 2: GC-MS Conditions for Volatile Senkyunolide Analysis

| Parameter | Details |

| Extraction Technique | Headspace Solid-Phase Microextraction (HS-SPME) researchgate.netnih.gov |

| GC Column | HP-5 MS capillary column (e.g., 30 m × 0.25 mm, 0.25 µm) frontiersin.org |

| Carrier Gas | High-purity helium frontiersin.org |

| Ionization Mode | Electron Impact (EI) at 70 eV frontiersin.org |

| Mass Analyzer | Mass Spectrometer for qualitative and quantitative analysis frontiersin.org |

Validation of analytical methods is a critical step to ensure the reliability and accuracy of the results. westgard.com The validation process for this compound analysis, whether by UPLC-MS/MS or other techniques, typically follows established guidelines and includes the evaluation of several key parameters. frontiersin.orgeuropa.eu

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu This is often demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples. frontiersin.org

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu It is typically assessed by analyzing a series of calibration standards and evaluating the correlation coefficient of the resulting calibration curve. nih.gov A correlation coefficient (r) of >0.999 is often considered acceptable. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. nih.gov Intra-day and inter-day precision are evaluated to assess the method's repeatability and intermediate precision. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated. nih.gov Recoveries in the range of 96.91-101.50% with RSD less than 2.38% have been reported for related compounds. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov The LOQ is the lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy. nih.gov

Table 3: Typical Validation Parameters for Senkyunolide Analysis

| Parameter | Acceptance Criteria |

| Linearity (r²) | > 0.99 nih.goveuropa.eu |

| Precision (RSD) | < 15% (for QC samples), < 20% (for LLOQ) nih.gov |

| Accuracy (RE) | Within ±15% (for QC samples), within ±20% (for LLOQ) nih.gov |

| Recovery | Consistent, precise, and reproducible nih.gov |

Stability studies are essential to understand the degradation pathways of a compound under various conditions, which is crucial for ensuring the quality and integrity of samples and products containing this compound. Chromatographic-mass spectrometric techniques, particularly UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry), are powerful tools for these studies. scientific.net

Studies on related senkyunolides have shown that they can degrade under conditions such as light, heat, and alkaline pH. scientific.netresearchgate.net For instance, Senkyunolide I has been found to undergo isomerization under bright light and ring-opening reactions under alkaline conditions. scientific.net Oxygen has been identified as a major factor influencing the stability of Senkyunolide A and I. researchgate.net

The identification of degradation products is a key aspect of stability studies. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which, combined with MS/MS fragmentation patterns, allows for the elucidation of the structures of unknown degradation products. scientific.netnih.gov NMR spectroscopy can also be used to confirm the structures of isolated degradation products. researchgate.net

For example, under direct sunlight, Senkyunolide A has been shown to convert into butylphthalide. researchgate.net Understanding these degradation pathways is critical for establishing appropriate storage conditions to maintain the stability of this compound. researchgate.net

Biosynthesis, Metabolic Transformation, and Bioengineering Approaches for Senkyunolide R

Putative Biosynthetic Pathways and Precursor Identification in Natural Sources (e.g., Ligusticum chuanxiong, Angelica sinensis)

Senkyunolide R, as a phthalide (B148349), is primarily found in plants of the Umbelliferae family, such as Ligusticum chuanxiong (Chuanxiong) and Angelica sinensis (Danggui). hkbu.edu.hkmdpi.com The biosynthesis of phthalides in these plants is a complex process that is not yet fully elucidated. However, it is generally accepted that these compounds are derived from the condensation of malonyl-CoA. researchgate.net

Ligustilide (B1675387) is considered a key precursor in the biosynthesis of many other phthalides. frontiersin.orgnih.gov It is the most abundant phthalide in fresh rhizomes of L. chuanxiong. frontiersin.org Over time, during storage or processing, ligustilide can be transformed into other phthalides, including Senkyunolide I and Senkyunolide H. Senkyunolide I is often considered an oxidative product of ligustilide. nih.gov This transformation suggests a plausible biosynthetic grid where various senkyunolides, likely including this compound, are derived from common precursors through a series of enzymatic modifications.

The proposed reaction pathway from ligustilide to Senkyunolide I involves epoxidation as a key intermediate step. researchgate.netnih.gov This suggests that the diverse structures of senkyunolides arise from a series of oxidation, hydroxylation, and isomerization reactions on a core phthalide structure. While the specific precursors for this compound are not explicitly identified, it is highly probable that its biosynthesis follows a similar pathway, originating from ligustilide or a closely related intermediate.

Enzymatic Transformations and Key Enzymes Involved in this compound Biosynthesis

The specific enzymes responsible for the biosynthesis of this compound have not been definitively identified. However, studies on the transformation of ligustilide to other senkyunolides provide insights into the types of enzymes that are likely involved. The conversion of ligustilide to Senkyunolide I has been observed in the presence of rat liver microsomes, implicating cytochrome P450 (CYP) enzymes in this metabolic process. nih.gov Specifically, CYP3A4, CYP2C9, and CYP1A2 have been identified as the main metabolic enzymes involved in ligustilide metabolism. nih.gov

While this transformation occurs in mammalian systems, it suggests that analogous enzymatic activities, likely involving plant-specific CYPs or other oxidoreductases, are responsible for the biosynthesis of various senkyunolides in plants. The transformation of ligustilide to Senkyunolide I and Senkyunolide H involves dihydroxylation, with an epoxide being a key intermediate. nih.gov This points to the involvement of monooxygenases and epoxide hydrolases in the biosynthetic pathway.

Further research using transcriptomic and metabolomic analyses in Angelica sinensis has aimed to identify candidate genes and enzymes in the phthalide biosynthetic pathway. nih.gov While the complete pathway remains to be fully characterized, these studies are crucial for identifying the specific enzymes that catalyze the formation of the diverse array of phthalides, including this compound.

Metabolic Pathways and Biotransformation of this compound In Vivo (e.g., in animal models)

The in vivo metabolism of this compound has not been specifically detailed in the available literature. However, extensive studies on the metabolism of Senkyunolide A and Senkyunolide I in animal models, primarily rats, provide a strong basis for predicting the metabolic fate of this compound.

Based on studies of related compounds, the metabolism of this compound is expected to be extensive. For instance, after oral administration of Senkyunolide I to rats, the parent compound and nine metabolites were identified in bile. nih.gov Similarly, for Senkyunolide A, a total of 43 metabolites were detected in rat plasma, urine, bile, and feces. magtechjournal.com

The major metabolic transformations observed for Senkyunolide I and A include hydroxylation, epoxidation, aromatization, methylation, hydration, and conjugation reactions. nih.govnih.gov Therefore, it is highly probable that this compound undergoes similar biotransformations, leading to a variety of metabolites with modified structures.

Table 1: Potential Metabolites of this compound based on Analogous Compounds

| Putative Metabolite | Likely Metabolic Reaction |

| Hydroxylated this compound | Oxidation |

| Epoxidated this compound | Epoxidation |

| Aromatized this compound | Aromatization |

| Methylated this compound | Methylation |

| Hydrated this compound | Hydration |

| Glucuronide Conjugate | Glucuronidation |

| Glutathione (B108866) Conjugate | Glutathione Conjugation |

| Sulfate Conjugate | Sulfation |

The metabolism of drugs and xenobiotics in the body is typically divided into Phase I and Phase II reactions. fiveable.meijpcbs.comusmlestrike.com

Phase I Metabolism:

Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent compound, usually through oxidation, reduction, or hydrolysis. ijpcbs.comyoutube.com For senkyunolides, Phase I metabolism is a significant pathway. The in vivo metabolism of Senkyunolide A involves oxidation, demethylation, internal hydrolysis, and hydrogenation of saturated double bonds. magtechjournal.com Similarly, the metabolic pathways of Senkyunolide A in hepatocytes include hydroxylation, epoxidation, and aromatization. nih.gov For Senkyunolide I, methylation, hydration, and epoxidation have been identified as major metabolic pathways. nih.gov These findings strongly suggest that this compound would also undergo extensive Phase I metabolism, leading to the formation of more polar metabolites.

Phase II Metabolism:

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or glutathione, to further increase water solubility and facilitate excretion. usmlestrike.comyoutube.com Glucuronidation and glutathione conjugation are major Phase II metabolic pathways for Senkyunolide I. nih.govnih.govfrontiersin.org For Senkyunolide A, Phase II metabolism includes sulfate, glutamine, taurine, and cysteine binding, as well as glucuronidation. magtechjournal.com It is therefore highly likely that this compound is also a substrate for various Phase II enzymes, leading to the formation of conjugated metabolites that are readily eliminated from the body.

Table 2: Summary of Metabolic Reactions for Related Senkyunolides

| Compound | Phase I Reactions | Phase II Reactions |

| Senkyunolide A | Oxidation, demethylation, hydrolysis, hydrogenation, hydroxylation, epoxidation, aromatization | Sulfate, glutamine, taurine, cysteine, and glucuronide conjugation |

| Senkyunolide I | Methylation, hydration, epoxidation | Glucuronidation, glutathione conjugation |

Chemoenzymatic Synthesis and Biotechnological Production Strategies for this compound

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and stereoselective synthetic routes for complex molecules like this compound. nih.govresearchgate.netnih.govrsc.org While specific chemoenzymatic strategies for this compound are not documented, the general principles can be applied. For example, a chemical synthesis could be used to create a core phthalide structure, followed by enzymatic reactions to introduce specific functional groups with high regio- and stereoselectivity, mimicking the later steps of the natural biosynthetic pathway.

Biotechnological production of this compound could be achieved through several approaches. One method would be the heterologous expression of the identified biosynthetic genes from L. chuanxiong or A. sinensis in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. This would involve identifying and cloning the genes encoding the key enzymes in the this compound biosynthetic pathway and expressing them in a suitable host to produce the compound.

Another approach is metabolic engineering of the host organism to enhance the production of precursors and optimize the expression of the biosynthetic pathway genes. This could involve increasing the intracellular pool of malonyl-CoA, the primary building block for phthalides. Furthermore, protein engineering could be employed to improve the activity and stability of the biosynthetic enzymes.

Given that ligustilide is a key precursor, a potential biotechnological strategy would be to first produce ligustilide in a microbial host and then use specific enzymes, either in vitro or in a whole-cell biotransformation system, to convert it to this compound. This approach would leverage the existing knowledge of ligustilide biosynthesis and focus on identifying and optimizing the specific enzymatic steps leading to this compound.

Synthetic Strategies and Chemical Modifications of Senkyunolide R

Total Synthesis Approaches to the Senkyunolide R Core Structure and Analogues

As of now, a complete total synthesis of this compound has not been published. The focus, therefore, lies on strategies developed for its core bicyclic phthalide (B148349) skeleton and for related, structurally simpler senkyunolides. These approaches provide a foundational toolkit for a future total synthesis. The construction of the substituted isobenzofuran-1(3H)-one (phthalide) ring system is the central challenge. scirp.org General methods often involve the cyclization of appropriately substituted precursors, such as 2-(1-alkynyl)benzoic acids, where the regioselectivity can be influenced by the choice of transition metal catalyst. nih.govmdpi.com

The synthesis of a molecule with the stereochemical complexity of this compound hinges on the preparation of key chiral building blocks and the application of highly stereoselective reactions. For this compound, this involves establishing three distinct stereocenters with a specific (R, S, S) configuration. cdutcm.edu.cn

A hypothetical retrosynthetic analysis would disconnect the molecule into the tetrahydrophthalide core and the chiral hydroxybutylidene side chain. The core itself contains a syn-diol, a common feature in natural products. The stereoselective synthesis of this diol on a cyclohexene-derived precursor is a critical step. Methods to achieve this include:

Substrate-Controlled Dihydroxylation: Using reagents like osmium tetroxide (OsO₄) on a chiral cyclohexene (B86901) precursor, where the existing stereocenters direct the facial approach of the oxidant.

Chiral Ligand-Mediated Dihydroxylation: The Sharpless asymmetric dihydroxylation, for instance, could be used on an achiral precursor to set the two adjacent stereocenters simultaneously with high enantioselectivity.

Epoxidation and Ring-Opening: Stereoselective epoxidation of an olefin followed by regioselective and stereospecific ring-opening with a hydroxide (B78521) nucleophile is another well-established method for generating 1,2-diols.

The introduction of the chiral (R)-2-hydroxybutyl side chain would likely involve an asymmetric aldol (B89426) reaction or the addition of a chiral organometallic reagent to a suitable aldehyde intermediate. Asymmetric induction, using a chiral auxiliary attached to the reacting molecule, can be employed to control the formation of a new stereocenter. researchgate.net

Given the three hydroxyl groups and a carboxylic acid lactone in this compound, a robust protecting group strategy is essential to ensure chemoselectivity during a multi-step synthesis. researchgate.net The choice of protecting groups must be orthogonal, meaning each can be removed under specific conditions without affecting the others. Current time information in Bangalore, IN.chemblink.com

Hydroxyl Group Protection: The three hydroxyl groups in this compound have different chemical environments. The two secondary alcohols on the cyclohexane (B81311) ring form a syn-diol, which could be protected simultaneously as a cyclic acetal (B89532) (e.g., acetonide) or a silyl (B83357) ether. The secondary alcohol on the side chain could be protected with a different group, such as a benzyl (B1604629) (Bn) ether or a tert-butyldimethylsilyl (TBS) ether, to allow for selective deprotection later in the synthesis.

Carboxylic Acid/Lactone Protection: The phthalide lactone is generally stable but can be sensitive to strong nucleophiles or reducing agents. Synthetic strategies often build the phthalide ring late in the sequence from a protected 2-carboxybenzyl precursor. For example, a methyl ester can serve as a protecting group for the carboxylic acid, which is then cyclized to form the lactone under acidic or basic conditions. researchgate.net

Regioselectivity is crucial when constructing the substituted aromatic ring of phthalides that are not hydrogenated, like Senkyunolide C. vdoc.pubnih.gov For the tetrahydrophthalide core of this compound, the key regiochemical challenge lies in controlling the placement of substituents on the cyclohexane ring precursor before the lactone is formed.

Semisynthesis of this compound from Related Natural Precursors (e.g., ligustilide)

This compound is considered a "triple oxidized ligustilide (B1675387) derivative," suggesting a biosynthetic pathway from the more abundant natural product, ligustilide. nih.gov This relationship points toward a feasible semisynthetic route. While a direct conversion of ligustilide to this compound has not been reported, the transformation of ligustilide into other oxidized senkyunolides, like Senkyunolide I, is known. nih.gov

The conversion of ligustilide to Senkyunolide I involves oxidation and hydrolysis, likely proceeding through a 6,7-epoxyligustilide intermediate. nih.gov To achieve the structure of this compound from ligustilide, a more complex series of stereoselective oxidations would be necessary:

Dihydroxylation: Oxidation of the C6-C7 double bond in the cyclohexadiene ring of ligustilide to install the two hydroxyl groups. This would need to be stereoselective to achieve the desired syn configuration.

Hydroxylation of the Side Chain: A separate oxidation step would be required to introduce the hydroxyl group at the C2' position of the butylidene side chain with the correct (R) stereochemistry.

Achieving this sequence with high stereocontrol on a complex starting material like ligustilide would be a significant synthetic challenge, likely requiring sophisticated enzymatic or chemo-catalytic methods.

Rational Design and Synthesis of Novel this compound Analogs and Derivatives

The rational design of analogs aims to improve properties like stability and biological activity or to create chemical probes to understand the mechanism of action. Although specific work on this compound is lacking, strategies applied to other senkyunolides provide a clear blueprint.

Modifications can be targeted at several key positions on the this compound scaffold.

Side Chain Modification: The terminal butyl group could be replaced with other alkyl or aryl groups to probe interactions with hydrophobic pockets in biological targets. The hydroxyl group on the side chain is a key handle for introducing new functionality. For example, it could be esterified or etherified to attach other pharmacophores, such as nitric oxide donors, to create hybrid molecules with dual activities.

Core Modifications: The hydroxyl groups on the tetrahydrophthalide core could be modified. For instance, esterification could produce prodrugs with altered solubility and pharmacokinetic profiles.

Lactone Ring Opening: The γ-lactone can be opened to form the corresponding γ-hydroxy carboxylic acid, which may exhibit different biological properties.

These modifications allow for the systematic exploration of the structure-activity relationship (SAR), providing insights into which parts of the molecule are essential for its biological effects.

This compound is a specific stereoisomer, and its diastereomer, Senkyunolide S, also exists naturally. vdoc.pubnih.gov The synthesis of different stereoisomers is critical for determining the optimal configuration for biological activity. This requires precise control over stereochemistry during the synthesis.

The synthesis of all possible stereoisomers of a molecule with three chiral centers, like this compound, would involve creating a library of compounds to test. This is typically achieved through asymmetric synthesis, where chiral catalysts or auxiliaries are used to favor the formation of one stereoisomer over others. researchgate.net For example, by using either the (R) or (S) version of a chiral catalyst, a chemist can selectively produce either enantiomer of a key intermediate, which can then be carried forward to produce different final diastereomers. The synthesis of all four stereoisomers of the related phthalide sedanolide (B190483) demonstrated that different isomers can have distinctly different sensory and biological properties, highlighting the importance of stereochemically pure synthesis.

Development of Novel Methodologies in Phthalide Chemical Synthesis Relevant to this compound

The development of new and efficient synthetic strategies for the construction of the phthalide core is a significant area of focus in organic chemistry. Phthalides, also known as 1(3H)-isobenzofuranones, are a class of compounds that includes this compound and are recognized for their presence in various biologically active natural products. rsc.orgresearchgate.net Advances in synthetic methodologies are crucial for creating these molecules with high efficiency, stereoselectivity, and substrate scope, which in turn facilitates the synthesis of natural products and their analogues for further study. rsc.orgresearchgate.net While specific synthetic routes for this compound are not extensively detailed in publicly available research, the general advancements in phthalide synthesis are directly relevant to its potential construction.

Recent progress has centered on creating 3-substituted phthalides, which is the structural motif present in many naturally occurring phthalides. rsc.org These newer approaches offer advantages over classical methods, which include the thermal decomposition of ethyl 2-(bromomethyl)benzoate or the reduction of methyl phthalate. rsc.org

Catalytic Approaches to Phthalide Synthesis

Modern organic synthesis has increasingly relied on catalytic methods to improve efficiency and selectivity. Several innovative catalytic systems have been developed for the synthesis of the phthalide skeleton.

One notable method involves the ruthenium-catalyzed synthesis of 3-substituted phthalides. This approach utilizes the electronic properties of aromatic aldehydes, where the presence of electron-withdrawing groups (such as NO₂, CF₃, F, Cl, Br) on the aromatic ring enhances the reactivity of the C=O bond, facilitating the cyclization reaction. rsc.org

Another significant advancement is the copper-catalyzed carboxylation of benzoxasiloles with carbon dioxide. This methodology, developed by Nguyen and co-workers, provides a direct route to phthalides using a copper(I) iodide (CuI) catalyst. The key advantages of this process include the use of an economical copper catalyst, readily available starting materials, and a convenient reaction setup. rsc.org

Multi-step and Free-Radical Strategies

Complex phthalides can be assembled through multi-step synthetic sequences. For instance, Li and co-workers devised a four-step strategy for synthesizing 3-substituted phthalides. The process begins with the condensation of 3-ethoxyphthalide with a diethylmalonate carbanion, followed by decarboxylation and hydrolysis, ultimately yielding the target 3-substituted phthalide. rsc.org This sequence also involves an initial N-Bromosuccinimide (NBS) mediated free-radical bromination of a phthalide precursor. rsc.org

The table below summarizes key aspects of these synthetic strategies.

| Methodology | Catalyst/Reagent | Starting Materials | Key Features | Reference |

| Ruthenium-Catalyzed Synthesis | Ruthenium Complex | Aromatic Aldehydes | Enhanced reactivity with electron-withdrawing groups. | rsc.org |

| Copper-Catalyzed Carboxylation | Copper(I) Iodide (CuI) | Benzoxasiloles, CO₂ | Uses economical copper catalyst and convenient setup. | rsc.org |

| Multi-step Synthesis | NBS, Diethylmalonate | Phthalide, Ethanol | Four-step sequence involving free-radical bromination and condensation. | rsc.org |

Green Chemistry and Novel Bromination Techniques

In line with the principles of green chemistry, new methods are being developed to be more environmentally friendly. A novel method for the bromination of 7-amino-phthalide utilizes a bromonium ion intermediate under acidic conditions at elevated temperatures. This approach is considered an environment-friendly process as it conserves a half mole equivalent of halides. chemrxiv.org Such functionalization of the phthalide aromatic ring is a key step in creating diverse derivatives and could be relevant for introducing specific substitution patterns required for complex targets. chemrxiv.org

Synthesis of Phthalimide (B116566) Derivatives

Research into related phthalimide structures also provides insights into relevant synthetic transformations. For example, new N-hydroxyphthalimide derivatives have been synthesized by reacting N-hydroxyphthalimide with chloroacetyl chloride in the presence of a base like triethylamine (B128534) (Et₃N). chemmethod.com These derivatives can be further modified, for instance, by reacting with various amines to create a library of compounds. chemmethod.commdpi.com While phthalimides are structurally distinct from phthalides, the synthetic techniques used to modify their core structure can inspire new approaches for functionalizing the phthalide ring system.

These advanced and varied methodologies for constructing and functionalizing the phthalide core structure are essential for the future synthesis of complex natural products like this compound. They provide a powerful toolkit for chemists to build such molecules with greater control and efficiency, enabling further investigation into their biological properties.

Information regarding the chemical compound “this compound” is not available in current scientific literature.

Following a comprehensive review of scientific databases and research publications, there is no specific information available for the chemical compound “this compound” that addresses the detailed pharmacological and biological activities requested in the provided outline.

The extensive search for data on this compound's role in modulating inflammatory signaling pathways (such as NF-κB, MAPK, ERK, JNK), inhibiting pro-inflammatory mediators, or its effects on cellular responses in inflammation models did not yield any specific results. Similarly, no research was found detailing its anti-cancer and anti-proliferative mechanisms, including the induction of apoptosis, cell cycle arrest, or the inhibition of cancer cell proliferation and migration.

While a significant body of research exists for other related phthalide compounds, such as Senkyunolide A, Senkyunolide H, and Senkyunolide I, this information does not fall within the strict scope of the request which is focused solely on this compound. researchgate.netdntb.gov.uanih.govnih.gov Therefore, it is not possible to generate the requested article with the required scientific accuracy and detail at this time.

Based on a comprehensive review of the available scientific literature, there is currently insufficient specific data on the chemical compound This compound to generate the detailed article as per the provided outline.

The majority of existing research on the pharmacological and biological activities of senkyunolides focuses on other isomers, such as Senkyunolide A, Senkyunolide H, and Senkyunolide I. Searches for "this compound" in relation to anti-angiogenic, anti-metastatic, and specific neuroprotective mechanisms—including its effects on oxidative stress, neuroinflammation, apoptosis, neurotransmitter systems, and ferroptosis in neuronal cells—did not yield the specific findings necessary to accurately and thoroughly populate the requested sections.

To maintain scientific accuracy and strictly adhere to the prompt's requirement of focusing solely on this compound, the article cannot be generated at this time. Introducing data from other senkyunolide isomers would be scientifically inaccurate and would violate the explicit instructions of the request. Further research focused specifically on this compound is needed before a detailed analysis of its distinct pharmacological activities can be provided.

Pharmacological and Biological Activities of Senkyunolide R: Mechanistic Insights

Neuroprotective Mechanisms of Senkyunolide R

Modulation of Protein Phosphatase 2A (PP2A) and α-Synuclein Signaling

There is currently no specific scientific evidence detailing the direct modulatory effects of this compound on Protein Phosphatase 2A (PP2A) or α-Synuclein signaling pathways. While databases may list this compound and components of these pathways as potential interaction partners, experimental validation of this relationship is not present in the available literature. Research on other senkyunolide isomers has explored neuroprotective effects, but these findings cannot be directly attributed to this compound without specific investigation.

Other Biological Activities and Their Molecular Basis

Extracts of plants containing this compound, such as Ligusticum chuanxiong, have demonstrated antioxidant and free-radical scavenging properties. nih.govscribd.comresearchgate.net These effects are often attributed to the synergistic action of multiple compounds within the extract, particularly phenolic constituents like ferulic acid and caffeic acid. nih.govnih.gov While the broader class of senkyunolides is generally considered to possess antioxidant potential, specific studies elucidating the mechanisms by which this compound itself scavenges free radicals or modulates antioxidant pathways are lacking. nih.gov

The cardiovascular-protective effects of plants containing this compound are well-noted, with activities including vasodilation and improved blood circulation. nih.govresearchgate.netnih.gov However, research into the molecular mechanisms behind these effects has primarily focused on other phthalides, such as ligustilide (B1675387) and butylidenephthalide. scribd.comresearchgate.net At present, there is no specific research available that details the mechanisms through which this compound modulates the cardiovascular system or induces vasorelaxation.

Traditional use of herbs containing this compound often involves the alleviation of pain. researchgate.netnih.gov The analgesic properties of the broader plant extracts and other specific components have been investigated. researchgate.netnih.gov However, scientific literature specifically detailing the analgesic mechanisms of this compound or its interaction with pain modulation pathways is not currently available.

Some sources suggest that this compound may possess antimicrobial properties. targetmol.cn General studies on its source plant have noted mild antibacterial and antifungal activities. nih.govresearchgate.net Despite these indications, there is a lack of detailed scientific studies that confirm the antimicrobial efficacy of pure this compound or explain the specific molecular mechanisms by which it may inhibit the growth of microorganisms.

Recent pharmacological explorations have highlighted the potential for various phthalides to exhibit anti-fibrosis and anti-osteoporosis effects. nih.gov For instance, this compound has been identified as a component in herbal formulas studied for the treatment of liver fibrosis. nih.gov However, these studies analyze the effect of a complex mixture of compounds, and the specific contribution or mechanism of this compound in these activities has not been isolated or characterized. There is no direct evidence from current research to describe its role or molecular basis in preventing osteoporosis or fibrosis.

Structure Activity Relationship Sar Studies and Computational Investigations of Senkyunolide R

Identification of Key Pharmacophoric Elements within Senkyunolide R and its Analogs

No studies specifically identifying the key pharmacophoric elements of this compound or its synthetic analogs were found. General pharmacophore models have been developed for other phthalides, but not for this compound itself. vdoc.pub

Impact of Specific Functional Group Modifications on Biological Activities (e.g., neuroprotection)

There is no available research detailing the impact of modifying functional groups on this compound and its effect on biological activities like neuroprotection. Studies on other senkyunolides have shown that modifications, such as the introduction of a furoxan-based nitric oxide releasing functionality to senkyunolide analogues, can enhance neuroprotective activity, but these findings are not specific to the this compound scaffold. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

No literature on the development or application of QSAR models for this compound analogs could be located. QSAR studies are a common tool in drug discovery to predict the activity of new compounds, but this has not been applied to this compound. mdpi.comresearchgate.net

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Specific molecular docking and molecular dynamics simulation studies for this compound are absent from the scientific literature. While these computational techniques have been applied to other senkyunolides to predict their interaction with targets like thrombin or to understand their neuroprotective mechanisms, this compound has not been a subject of such investigations. mdpi.commdpi.comreferencecitationanalysis.com

Ligand-Protein Interaction Analysis

No data exists detailing the specific ligand-protein interactions of this compound.

Prediction of Binding Affinity and Specificity

There are no published predictions regarding the binding affinity or specificity of this compound to any biological target.

In Silico Screening and Virtual Library Design for this compound-based Compounds

No research could be found on the use of this compound as a scaffold for in silico screening or the design of virtual compound libraries.

Advanced Research Methodologies and Omics Integration in Senkyunolide R Research

Transcriptomic Profiling in Response to Senkyunolide R Treatment

Transcriptomics investigates the complete set of RNA transcripts produced by an organism or cell population under specific conditions. wikipedia.org This powerful technology allows researchers to capture a snapshot of the genes that are actively being expressed in response to a stimulus, such as treatment with this compound. By comparing the transcriptomes of treated and untreated cells, scientists can identify differentially expressed genes (DEGs), providing insights into the molecular pathways modulated by the compound. plos.org

Methodologies like RNA sequencing (RNA-Seq) offer a comprehensive and quantitative view of the transcriptome. plos.org The process typically involves isolating RNA from the samples, converting it into a library of cDNA fragments, and then sequencing these fragments using next-generation sequencing platforms. wikipedia.org The resulting sequence data is then mapped to a reference genome to determine the expression level of each gene. plos.org

In the context of this compound research, transcriptomic profiling can reveal:

Up-regulated and down-regulated genes: Identifying which genes are activated or suppressed by this compound.

Affected signaling pathways: By analyzing the functions of the DEGs, researchers can infer which biological pathways are being influenced.

Cellular processes impacted: Understanding the broader cellular responses, such as inflammation, apoptosis, or cell proliferation, that are altered by the compound.

The reliability of RNA-seq data is often validated using quantitative real-time PCR (qRT-PCR) for a selection of genes. plos.org Furthermore, advancements in single-cell transcriptomics now allow for the investigation of gene expression changes at the individual cell level, offering a more granular view of heterogeneous cellular responses. wikipedia.orgmdpi.com

Proteomic Analysis for Identification of this compound Protein Targets and Interaction Networks

Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. In this compound research, proteomic approaches are crucial for identifying the direct protein targets of the compound and understanding the broader protein interaction networks that are affected.

One common technique is mass spectrometry (MS)-based proteomics. nih.gov This involves treating cells or tissues with this compound, lysing the cells, and then using techniques like affinity chromatography with a tagged version of the compound to pull down its binding partners. These proteins are then digested into peptides and analyzed by MS to determine their identity and quantity. biorxiv.orgthermofisher.com Targeted proteomics, a specific application of MS, allows for the precise quantification of a predefined set of proteins, which is particularly useful for validating potential targets. biorxiv.org

Proteomic analysis can provide the following critical information:

Direct binding partners: Identifying the specific proteins that this compound physically interacts with.

Changes in protein expression: Quantifying the up-regulation or down-regulation of proteins in response to treatment.

Post-translational modifications: Detecting changes in protein modifications, such as phosphorylation or ubiquitination, that can alter protein function.

Protein-protein interaction (PPI) networks: By identifying the interaction partners of the primary targets, a network of affected proteins can be constructed, revealing the broader biological impact. sci-hub.se

The data generated from proteomic studies are often analyzed using bioinformatics tools to identify enriched biological pathways and functional protein clusters. This helps to place the identified protein targets within the context of cellular signaling and metabolic networks.

Table 1: Comparison of Proteomic and Transcriptomic Methodologies

| Feature | Transcriptomics (RNA-Seq) | Proteomics (Mass Spectrometry) |

| Analyte | RNA transcripts | Proteins |

| Primary Goal | Quantify gene expression | Identify and quantify proteins and their modifications |

| Key Information | Differentially expressed genes, alternative splicing | Protein abundance, post-translational modifications, protein-protein interactions |

| Common Platform | Next-Generation Sequencing | Mass Spectrometry (e.g., Q Exactive, TOF) |

| Validation Method | qRT-PCR | Western Blot, Targeted Proteomics |

Metabolomic Shifts Induced by this compound

Metabolomics is the comprehensive study of small molecules, or metabolites, within cells, tissues, or organisms. frontlinegenomics.com As metabolites are the end products of cellular processes, their levels can provide a direct functional readout of the physiological state of a cell. mdpi.com Studying the metabolomic shifts induced by this compound can reveal how it impacts cellular metabolism and related pathways.

The metabolomics workflow typically involves quenching metabolic activity, extracting metabolites, and then analyzing the extract using analytical platforms such as mass spectrometry (MS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), or nuclear magnetic resonance (NMR) spectroscopy. frontlinegenomics.com These techniques can identify and quantify a wide range of metabolites.

Key insights from metabolomic studies in this compound research include:

Altered metabolic pathways: Identifying pathways such as glycolysis, the citric acid cycle, or lipid metabolism that are affected by the compound.

Biomarker discovery: Pinpointing specific metabolites that can serve as biomarkers for the biological activity of this compound.

Data analysis in metabolomics often involves statistical methods to identify significant changes in metabolite levels and pathway analysis tools to interpret these changes in a biological context. metaboanalyst.ca

Application of Network Pharmacology for Elucidating Multi-Target Mechanisms of this compound

Network pharmacology is a powerful in silico approach that integrates data from systems biology, bioinformatics, and polypharmacology to understand the complex interactions between drugs, targets, and diseases. frontiersin.orgresearchgate.net This methodology is particularly well-suited for studying compounds like this compound, which may act on multiple targets to produce their therapeutic effects. nih.gov

The typical workflow for a network pharmacology study involves:

Identifying active compounds: Starting with the compound of interest, in this case, this compound.

Predicting potential targets: Using databases and computational tools to predict the protein targets of the compound.

Identifying disease-related genes: Compiling a list of genes known to be associated with a particular disease or biological process.

Constructing interaction networks: Building and analyzing protein-protein interaction (PPI) networks and compound-target-disease networks to identify key nodes and pathways. sci-hub.se

Network pharmacology provides a holistic view of the mechanism of action of this compound by:

Identifying multiple potential targets: Moving beyond the "one drug, one target" paradigm to embrace the multi-target nature of many compounds. researchgate.net

Elucidating complex interactions: Visualizing the intricate network of interactions between the compound's targets and other cellular components. plos.org

Predicting pharmacological effects: Generating hypotheses about the potential therapeutic applications and molecular mechanisms of the compound.

The findings from network pharmacology studies can then be validated through experimental approaches such as those described in the transcriptomics and proteomics sections.

High-Throughput Screening Platforms for this compound Activity Profiling

High-throughput screening (HTS) is a drug discovery process that allows for the rapid testing of large numbers of chemical compounds for a specific biological activity. nih.govmdpi.com HTS platforms utilize automated robotics, sensitive detectors, and data processing software to conduct millions of biochemical, genetic, or pharmacological tests in a short period. mdpi.com

In the context of this compound, HTS can be used to:

Profile its activity across a wide range of biological targets: Screening the compound against large panels of enzymes, receptors, and other proteins to identify novel activities.

Identify new therapeutic areas: Uncovering unexpected biological effects that could point to new applications for the compound.

Optimize compound structure: In combination with medicinal chemistry efforts, HTS can be used to screen derivatives of this compound to identify analogs with improved potency or selectivity. ox.ac.uk

HTS assays can be designed to measure various endpoints, including direct binding to a target, changes in enzyme activity, or alterations in cellular phenotypes. mdpi.com The "hits" identified in a primary HTS screen are typically subjected to further testing in secondary assays to confirm their activity and elucidate their mechanism of action. nih.gov

Future Research Directions and Emerging Frontiers in Senkyunolide R Research

Elucidation of Unexplored Biological Targets and Signaling Pathways of Senkyunolide R

A fundamental gap in our understanding of this compound lies in the identification of its specific biological targets and the signaling pathways it modulates. While its sibling compounds, such as Senkyunolide A, H, and I, have been shown to interact with various pathways, including NF-κB, MAPK, and PI3K/Akt, the molecular mechanisms of this compound are yet to be determined. dntb.gov.uafrontiersin.orgnih.gov Future research should prioritize the elucidation of these targets to understand its pharmacological effects.

Key Research Questions:

What are the primary protein targets of this compound within human cells?

Does this compound exhibit inhibitory or activating effects on key enzymes or receptors involved in disease pathogenesis?

Which signaling cascades are significantly altered by treatment with this compound?

Potential Methodologies:

Affinity Chromatography and Mass Spectrometry: To identify binding proteins and potential targets.

Kinase and Enzyme Assays: To screen for inhibitory or activating effects on a broad panel of enzymes. chemfaces.com

Transcriptomic and Proteomic Analyses: To observe global changes in gene and protein expression in response to this compound treatment.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

The evaluation of this compound's therapeutic potential is contingent on the use of sophisticated and relevant disease models. Currently, there is a lack of published studies utilizing advanced in vitro and in vivo models specifically for this compound. Drawing from research on other senkyunolides, future investigations could employ the following models. nih.govresearcher.lifenih.gov

Advanced In Vitro Models:

3D Organoids and Spheroids: To mimic the complex microenvironment of tissues and tumors for more accurate efficacy testing.

Microfluidic "Organ-on-a-Chip" Systems: To study the compound's effects on interconnected organ systems and to model diseases with greater physiological relevance.

High-Content Imaging and Analysis: To provide detailed, multi-parametric data on cellular responses to this compound.

Relevant In Vivo Models:

Genetically Engineered Mouse Models (GEMMs): To investigate the efficacy of this compound in the context of specific genetic drivers of disease.

Patient-Derived Xenograft (PDX) Models: To assess the compound's activity against patient-derived tissues, offering a more personalized approach to efficacy testing.

Zebrafish Larvae Models: For rapid, high-throughput screening of bioactivity and toxicity, as has been successfully used for other natural products.

Sustainable Sourcing and Green Chemistry Approaches for this compound Production

The natural source of this compound, primarily the rhizome of Ligusticum chuanxiong, faces challenges related to sustainable cultivation and potential contamination with heavy metals like cadmium. frontiersin.orguky.edu Furthermore, reliance on extraction from natural sources may not be sufficient to meet potential future demand. Therefore, research into sustainable and synthetic production methods is crucial.

Sustainable Sourcing Strategies:

Optimized Cultivation Practices: Developing agricultural methods that enhance the yield of this compound while minimizing environmental impact and ensuring the purity of the raw material.

Biotechnological Production: Exploring the use of engineered microorganisms or plant cell cultures to produce this compound in a controlled and sustainable manner.

Green Chemistry in Synthesis:

Development of Efficient Synthetic Routes: Designing and optimizing synthetic pathways to produce this compound and its analogues, reducing reliance on natural extraction. uky.eduresearchgate.net

Use of Environmentally Benign Solvents and Reagents: Employing green chemistry principles, such as the use of ionic liquids or solvent-free reactions, to minimize the environmental footprint of the synthesis process. wordpress.com

Catalytic Methods: Investigating the use of biocatalysts or chemocatalysts to improve the efficiency and selectivity of synthetic steps.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. frontiersin.orgfrontiersin.org These computational tools can accelerate the identification of novel drug candidates and optimize their properties. For this compound, AI and ML could be instrumental in overcoming the current knowledge gaps.

Applications of AI and ML:

Target Prediction: Using computational models to predict potential biological targets of this compound based on its chemical structure and comparison with extensive compound libraries.

Virtual Screening and Lead Optimization: Employing machine learning algorithms to screen for novel analogues of this compound with improved efficacy and pharmacokinetic properties. researchgate.net

Predictive Toxicology: Utilizing AI models to forecast potential toxicities of this compound and its derivatives, thereby guiding safer drug development.

Analysis of High-Dimensional Data: Applying machine learning to interpret complex datasets from transcriptomic, proteomic, and metabolomic studies to uncover novel mechanisms of action. researcher.liferesearchgate.netresearchgate.net

Addressing Research Gaps and Overcoming Methodological Challenges in Phthalide (B148349) Chemistry

The study of phthalides, including this compound, presents unique methodological challenges that need to be addressed to advance the field.

Key Research Gaps and Challenges:

Chemical Instability: Some phthalides are known to be unstable, which can complicate their isolation, characterization, and formulation. Research is needed to develop strategies to enhance the stability of this compound.

Lack of Standardized Research Materials: The availability of high-purity, well-characterized this compound is essential for reproducible research. Establishing reliable sources and standards is a priority.

Complex Stereochemistry: Phthalides often possess multiple chiral centers, and different stereoisomers can exhibit distinct biological activities. The stereoselective synthesis and characterization of this compound isomers are critical. researchgate.net

Limited Bioavailability: Like many natural products, phthalides can suffer from poor oral bioavailability. Future research should focus on developing novel drug delivery systems to improve the pharmacokinetic profile of this compound. chemfaces.com

Q & A

Q. Table 1: Key Parameters for this compound Extraction Optimization

Q. Table 2: Statistical Methods for Resolving Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.